N,N-diethyl-2-phenoxypropanamide
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Overview
Description
N,N-diethyl-2-phenoxypropanamide is an organic compound with the molecular formula C13H19NO2. It is a derivative of propanamide, featuring a phenoxy group attached to the second carbon of the propanamide chain and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Phenolic derivatives
Reduction: N,N-diethyl-2-aminopropanamide
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N,N-diethyl-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the diethylamide moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-phenoxyacetamide
- N,N-diethyl-2-phenoxybutanamide
- N,N-diethyl-2-phenoxyisobutyramide
Uniqueness
N,N-diethyl-2-phenoxypropanamide is unique due to its specific structural features, such as the phenoxy group attached to the second carbon of the propanamide chain and the presence of two ethyl groups on the nitrogen atom. These structural characteristics confer distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N,N-diethyl-2-phenoxypropanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
NILANMAUVXEMNA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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